molecular formula C12H12N2O4 B7635872 (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide

(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide

Cat. No. B7635872
M. Wt: 248.23 g/mol
InChI Key: UQMNQBCKMPTUFK-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the tyrphostin family of compounds, which are known to inhibit tyrosine kinase activity. AG-490 has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. By inhibiting the activity of these kinases, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ease of synthesis. The compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to the use of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide in lab experiments. The compound has been shown to inhibit the activity of several tyrosine kinases, which may lead to off-target effects. In addition, the compound may have limited efficacy in vivo due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for research on (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. Another area of research is the identification of biomarkers that can predict the response to (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide treatment. In addition, the use of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide in combination with other drugs or therapies may enhance its efficacy in the treatment of cancer, inflammation, and viral infections. Finally, the development of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide derivatives with improved pharmacokinetic properties may increase its therapeutic potential.

Synthesis Methods

The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves several steps, including the preparation of 4-hydroxy-3,5-dimethoxyphenylacetonitrile, which is then reacted with 2-bromo-2-methylpropionic acid to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been described in detail in several research articles, and the compound has been synthesized using various methods.

Scientific Research Applications

(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-7(3-8(6-13)12(14)16)5-10(18-2)11(9)15/h3-5,15H,1-2H3,(H2,14,16)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNQBCKMPTUFK-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide

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